1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(6-nitro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-
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Overview
Description
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(6-nitro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)- is a complex organic compound with a unique structure that combines a pentanediamine backbone with a quinazolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(6-nitro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)- typically involves multiple steps:
Formation of the Quinazolinyl Group: The quinazolinyl group is synthesized through a series of reactions starting from 2-aminobenzonitrile, which undergoes cyclization and nitration to form the nitroquinazoline derivative.
Attachment of the Ethenyl Group: The 2-(2,4,6-trichlorophenyl)ethenyl group is introduced via a Heck reaction, which involves the coupling of the nitroquinazoline with 2,4,6-trichlorostyrene in the presence of a palladium catalyst.
Formation of the Pentanediamine Backbone: The pentanediamine backbone is synthesized separately through the reaction of 1,4-dibromobutane with diethylamine.
Final Coupling: The final step involves the coupling of the pentanediamine backbone with the quinazolinyl derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(6-nitro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the 2,4,6-trichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Breakdown into smaller fragments, including the quinazolinyl and pentanediamine components.
Scientific Research Applications
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(6-nitro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(6-nitro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-: A simpler analog without the quinazolinyl group.
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(7-chloro-4-quinolinyl)-: A similar compound with a chloroquinoline group instead of the nitroquinazoline group.
Uniqueness
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(6-nitro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)- is unique due to the presence of the nitroquinazoline group, which imparts distinct chemical and biological properties
Properties
CAS No. |
74151-24-9 |
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Molecular Formula |
C25H28Cl3N5O2 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-[6-nitro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]quinazolin-4-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C25H28Cl3N5O2/c1-4-32(5-2)12-6-7-16(3)29-25-20-15-18(33(34)35)8-10-23(20)30-24(31-25)11-9-19-21(27)13-17(26)14-22(19)28/h8-11,13-16H,4-7,12H2,1-3H3,(H,29,30,31)/b11-9+ |
InChI Key |
SFSURYKWLUDZIH-PKNBQFBNSA-N |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)[N+](=O)[O-])/C=C/C3=C(C=C(C=C3Cl)Cl)Cl |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C=CC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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